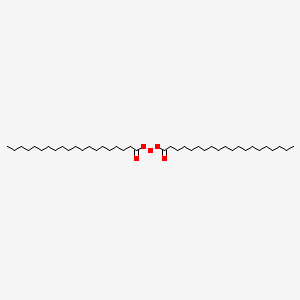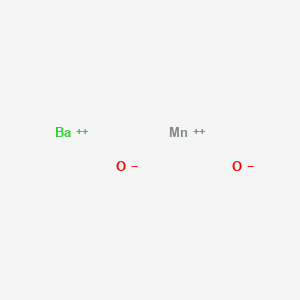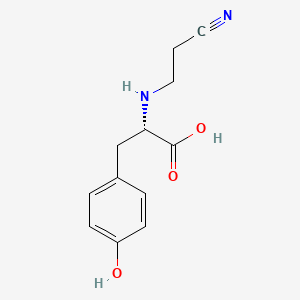
tyrosine, N-cyanoethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tyrosine, N-cyanoethyl- is a compound that has garnered interest in various fields of scientific research due to its unique chemical properties It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tyrosine, N-cyanoethyl- typically involves the reaction of L-tyrosine with acrylonitrile under specific conditions. The process generally includes the following steps:
Reaction with Acrylonitrile: L-tyrosine is reacted with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure tyrosine, N-cyanoethyl-.
Industrial Production Methods
In an industrial setting, the production of tyrosine, N-cyanoethyl- may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
tyrosine, N-cyanoethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different properties and applications.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different derivatives.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
科学研究应用
tyrosine, N-cyanoethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: tyrosine, N-cyanoethyl- is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which tyrosine, N-cyanoethyl- exerts its effects involves its interaction with various molecular targets and pathways. The cyanoethyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
相似化合物的比较
Similar Compounds
N-(2-Cyanoethyl)-L-cysteine: Another amino acid derivative with a cyanoethyl group, used in similar applications.
N-(2-Cyanoethyl)-L-phenylalanine:
Uniqueness
tyrosine, N-cyanoethyl- is unique due to the presence of both the phenolic hydroxyl group and the cyanoethyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and research applications.
属性
CAS 编号 |
10488-32-1 |
|---|---|
分子式 |
C12H14N2O3 |
分子量 |
234.255 |
IUPAC 名称 |
(2S)-2-(2-cyanoethylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H14N2O3/c13-6-1-7-14-11(12(16)17)8-9-2-4-10(15)5-3-9/h2-5,11,14-15H,1,7-8H2,(H,16,17)/t11-/m0/s1 |
InChI 键 |
JGVOTJVGVQNJIS-NSHDSACASA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCCC#N)O |
同义词 |
N-(2-Cyanoethyl)-L-tyrosine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


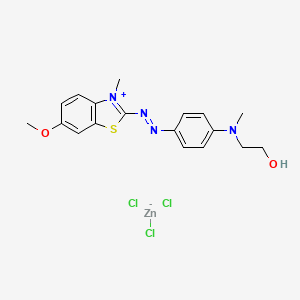





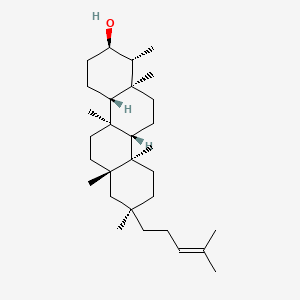


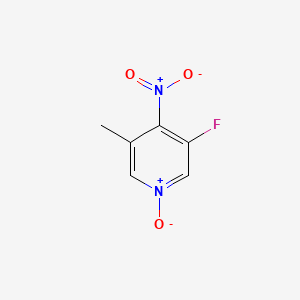
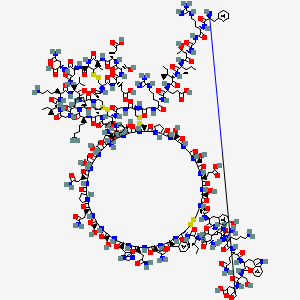
![(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-6,11-dione](/img/structure/B576858.png)
